molecular formula C23H18BrClF3NO B4984084 2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one

2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one

Cat. No.: B4984084
M. Wt: 496.7 g/mol
InChI Key: RSJKUZKJORWAMW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and trifluoromethyl groups

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClF3NO/c1-22(2)11-20-16(21(30)12-22)10-19(13-3-5-14(24)6-4-13)29(20)15-7-8-18(25)17(9-15)23(26,27)28/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJKUZKJORWAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine and chlorine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated and trifluoromethylated indole derivatives, such as:

Uniqueness

The uniqueness of 2-(4-Bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-5,7-dihydroindol-4-one lies in its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial purposes.

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